lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride

Catalog No.
S3318817
CAS No.
898838-07-8
M.F
C9H18Cl2LiMgN
M. Wt
242.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-i...

CAS Number

898838-07-8

Product Name

lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride

IUPAC Name

lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride

Molecular Formula

C9H18Cl2LiMgN

Molecular Weight

242.4 g/mol

InChI

InChI=1S/C9H18N.2ClH.Li.Mg/c1-8(2)6-5-7-9(3,4)10-8;;;;/h5-7H2,1-4H3;2*1H;;/q-1;;;+1;+2/p-2

InChI Key

JHBZAAACZVPPRQ-UHFFFAOYSA-L

SMILES

[Li+].CC1(CCCC([N-]1)(C)C)C.[Mg+2].[Cl-].[Cl-]

Canonical SMILES

[Li+].CC1(CCCC([N-]1)(C)C)C.[Mg+2].[Cl-].[Cl-]

Lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride, also known as dichloro(2,2,6,6-tetramethylpiperidinato)magnesate(1-) lithium (1:1), is an organometallic compound with the molecular formula C₉H₁₈Cl₂LiMgN. It has a molecular weight of approximately 242.398 g/mol and is characterized by its unique structure that includes both lithium and magnesium ions coordinated to the 2,2,6,6-tetramethylpiperidine ligand. This compound is typically encountered in a dichloride form and is noted for its potential applications in various chemical processes due to its reactivity and stability under specific conditions .

Typical of organometallic compounds. Notably:

  • Decomposition: The compound can decompose when exposed to air or moisture, releasing hydrogen chloride gas and forming metal oxides or hydroxides.
  • Reactivity with Water: It reacts violently with water, leading to the liberation of flammable gases .
  • Coordination Chemistry: It can act as a Lewis base due to the presence of the nitrogen atom in the piperidine ring, allowing it to coordinate with various electrophiles.

The synthesis of lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride typically involves the following steps:

  • Formation of the Piperidine Complex: 2,2,6,6-tetramethylpiperidine is reacted with magnesium chloride in an inert atmosphere.
  • Lithiation: Lithium chloride is then introduced to form the final dichloride complex.
  • Purification: The resulting product may be purified through recrystallization or chromatography techniques to achieve a high purity level suitable for further applications .

Interaction studies involving lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride focus on its behavior in different solvents and with various substrates. It has been shown to interact with polar solvents effectively and can influence reaction pathways by stabilizing transition states during

Lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride shares similarities with several other organometallic compounds. Here are some comparable substances:

Compound NameMolecular FormulaKey Characteristics
Lithium ChlorideLiClCommonly used in organic synthesis and as a drying agent.
Magnesium ChlorideMgCl₂Often used as a desiccant and in chemical synthesis.
2,2,6,6-TetramethylpiperidineC₉H₁₈NA stable amine that can be used for radical reactions but lacks metal coordination properties.

Uniqueness: The uniqueness of lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride lies in its dual metal coordination (lithium and magnesium) along with the sterically hindered piperidine ligand which enhances its stability and reactivity compared to simpler organometallics like lithium chloride or magnesium chloride alone.

Dates

Modify: 2023-08-19

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